molecular formula C4H6O<br>CH3CH=CHCHO<br>C4H6O<br>CH2=C(CH3)CHO<br>C4H6O B123484 Methacrolein CAS No. 78-85-3

Methacrolein

Cat. No.: B123484
CAS No.: 78-85-3
M. Wt: 70.09 g/mol
InChI Key: STNJBCKSHOAVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Methacrolein (MAL) is an important intermediate extensively used in the manufacture of methyl methacrylate and other materials such as polymers and resins . It is primarily targeted towards the production of these materials. In the production of methyl methacrylate (MMA), MAL is an important upstream raw material and can be selectively oxidized to produce methacrylic acid (MA) and then esterified with methanol to prepare MMA .

Mode of Action

This compound is synthesized via the condensation of formaldehyde and propionaldehyde . This process is facilitated by catalysts, such as secondary amines/acids . The structure of the amines and acids directly affects the yield of MAL . The effect of the catalyst is closely related to the nucleophilicity of the amines as well as the steric hindrance effect, while acids also play a role as co-catalysts .

Biochemical Pathways

The synthesis of this compound involves the aldol condensation of formaldehyde and propionaldehyde . This reaction forms a new C=C bond and extends the carbon chain of a molecule . The reaction pathway follows the Mannich route . The decomposition of the Mannich base is a rate-limiting step .

Pharmacokinetics

It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

The result of the action of this compound is the production of methyl methacrylate and other materials such as polymers and resins . In the optimum condition, the yield of MAL was up to 97.3% .

Action Environment

The reaction conditions, including stirring rate, temperature, reaction time, acid/amine ratio, and the solvent, significantly influence the yield of this compound . Environmental factors such as the nature of the catalyst and reaction conditions also play a crucial role in the synthesis of this compound .

Comparison with Similar Compounds

Methacrolein is similar to other unsaturated aldehydes such as acrolein and methyl vinyl ketone. it is unique due to its specific reactivity and applications:

This compound’s uniqueness lies in its role as an intermediate in the production of methyl methacrylate and its specific reactivity in aldol condensation and Mannich reactions .

Properties

IUPAC Name

2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNJBCKSHOAVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O, Array
Record name METHACRYLALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3868
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25120-30-3
Record name 2-Propenal, 2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25120-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0052540
Record name Methacrylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Record name METHACRYLALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3868
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenal, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methacrolein
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1573
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

68.4 °C, 68 °C
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C
Record name METHACRYLALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3868
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble)
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

2.4 (AIR= 1), Relative vapor density (air = 1): 2.42
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16
Record name Methacrolein
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1573
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS LIQUID

CAS No.

78-85-3
Record name METHACRYLALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3868
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methacrolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHACROLEIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methacrylaldehyde
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/methacrylaldehyde-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name 2-Propenal, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methacrylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACROLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HRB24892H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-81 °C
Record name METHACROLEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHACRYLALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

In order to take advantage of the combustion step, the naphthalate diester is selected to produce an appropriate alcohol byproduct that has a volatility comparable to or greater than that of water. There are several ways of expressing this selection. As a first, the naphthalene diester can be selected on the basis of being one that will produce an alcohol byproduct that is selected form the group consisting of methanol (CH3OH, b.p. 64.5° C.), ethanol (CH3CH2OH; b.p. 64.5° C.), propanol (CH3CH2CH3OH; b.p. 78.3° C.), and isopropanol (CH3CHOHCH3 ; 82.5° C.), all of which have boiling points less than that of water and thus the appropriate volatility. Other possible alcohol byproducts that define qualifying naphthalene diesters, include secondary butanol (CH3CH2CHOHCH3 ; b.p. 99.5° C.) and tertbutanol ((CH3)3COH; b.p. 83° C.). Naphthalene diesters that produce isobutenal ((CH3)2CHCH2OH; b.p. 108° C.) and tertpentanol (CH3CH2C(OH)(CH3)2 ; b.p. 102° C.) are also candidates although their boiling points slightly exceed that of water at atmospheric pressure.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
naphthalene diesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Subsequently, the resulting mixed gas (a raw material gas) is passed through a dehydration catalyst to decompose part of t-butanol into isobutylene and water by dehydration reaction and then supplied; otherwise the resulting mixed gas is not sent through said dehydration catalyst and directly supplied; to an oxidation catalyst layer maintained at a predetermined temperature to obtain methacrolein and/or methacrylic acid by catalytic gas phase oxidation reaction.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

U.S. Pat. No. 3,639,449 describes a very similar process for the preparation of carboxylic acid esters from aldehydes and/or alcohols by reaction with oxygen over a noble metal catalyst (for example palladium) at from 0° to 300° C. Here again, the limited usefulness of a pure palladium catalyst for the preparation of methyl methacrylate is revealed: Example 16, the only example which illustrates the preparation of methyl methacrylate from methanol and methacrolein over a catalyst consisting of 2% of Pd on active carbon, gives a methacrolein conversion of 17.3% with a selectivity of 56.1% as regards methyl methacrylate formation and 40.6% as regards propylene formation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
carboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrolein
Reactant of Route 2
Methacrolein
Reactant of Route 3
Methacrolein
Reactant of Route 4
Methacrolein
Reactant of Route 5
Reactant of Route 5
Methacrolein
Reactant of Route 6
Methacrolein
Customer
Q & A

Q1: What is the molecular formula and weight of Methacrolein?

A1: this compound has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy [, , ] and Raman spectroscopy [] to analyze this compound. IR spectroscopy helps identify functional groups and elucidate the structure of copolymers containing this compound units []. Raman spectroscopy assists in identifying crystal structures and guest distributions in clathrate hydrates of this compound [].

Q3: How does the structure of this compound contribute to its reactivity?

A3: this compound is an α,β-unsaturated carbonyl compound, featuring a carbon-carbon double bond conjugated with a carbonyl group. This structure makes it highly reactive towards nucleophilic addition reactions, particularly with atmospheric oxidants like hydroxyl radicals [, , , ].

Q4: What are the main applications of this compound in catalysis?

A4: this compound serves as a crucial intermediate in synthesizing Methacrylic acid and Methyl methacrylate [, , , , , ]. These compounds find widespread use in producing polymers and resins.

Q5: What catalysts are effective for this compound production?

A5: Various catalysts have been investigated for this compound production, including bismuth molybdate [], copper phosphate [], molybdenum-based multiphasic oxides [], and lanthanide phosphomolybdates [, ].

Q6: How does the pH value during catalyst preparation affect this compound production?

A6: Research indicates that the pH value during the preparation of molybdenum-based multiphasic oxide catalysts significantly influences their structure and catalytic performance in this compound production. Higher pH values during preparation can lead to the formation of a specific crystalline phase (MX) that enhances the catalyst's activity and selectivity for this compound [].

Q7: What are the challenges in this compound oxidation to Methacrylic acid?

A7: One challenge is the lower oxidation rate of this compound compared to its analogue, Acrolein, while the undesired subsequent oxidation of Methacrylic acid remains significant []. This necessitates the development of catalysts that can selectively oxidize this compound to Methacrylic acid without further degradation.

Q8: What is the role of gold nanoparticles in this compound conversion?

A8: Gold nanoparticles supported on hydroxyapatite show promise as catalysts for the direct oxidative esterification of this compound with methanol to produce Methyl methacrylate []. The needle-like structure of hydroxyapatite facilitates better dispersion of gold species, leading to higher catalytic activity.

Q9: How is computational chemistry employed in understanding this compound reactions?

A9: Density functional theory (DFT) calculations are used to investigate reaction mechanisms, regioselectivity, and diastereoselectivity in this compound reactions. For instance, DFT studies have elucidated the mechanism and selectivity of the 1,3-dipolar cycloaddition of nitrones to this compound [, ].

Q10: Have there been any studies on QSAR models for this compound derivatives?

A10: While the provided research primarily focuses on this compound itself, understanding structure-activity relationships is crucial for developing new catalysts and optimizing reaction conditions. Developing quantitative structure-activity relationship (QSAR) models for this compound derivatives could provide insights into the effects of structural modifications on catalytic activity and selectivity.

Q11: What factors affect the stability of this compound?

A11: this compound is prone to autoxidation at temperatures above 320°C, especially in the presence of oxygen []. Additionally, Methacrylic acid, a common product of this compound oxidation, can undergo cracking at temperatures above 350°C in the presence of oxygen, impacting the selectivity of the reaction [].

Q12: What are the environmental concerns associated with this compound?

A12: this compound is a volatile organic compound (VOC) released into the atmosphere from various sources, including automobile exhaust and industrial emissions [, ]. It contributes to the formation of ground-level ozone and secondary organic aerosol (SOA), impacting air quality and human health [, ].

Q13: How is this compound degraded in the atmosphere?

A13: this compound primarily undergoes atmospheric degradation through reaction with hydroxyl radicals (OH) [, , , ], leading to the formation of secondary pollutants such as formaldehyde, organic acids, and SOA.

Q14: How is this compound typically quantified?

A14: Gas chromatography coupled with flame ionization detection (GC-FID) [] and high-performance liquid chromatography/mass spectrometry (HPLC/MS) [] are common techniques for separating and quantifying this compound in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.